2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene
Description
Properties
Molecular Formula |
C13H9Cl2NO3 |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
2-chloro-1-[(4-chlorophenoxy)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-2-5-12(6-3-10)19-8-9-1-4-11(16(17)18)7-13(9)15/h1-7H,8H2 |
InChI Key |
UNBTUQOMJKJQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic aromatic substitution (S_NAr) of a chloronitrobenzene derivative with a chlorophenol derivative or its corresponding phenolate. The key steps include:
- Activation of the aromatic ring by electron-withdrawing nitro groups to facilitate nucleophilic substitution.
- Formation of the ether linkage through reaction of a chloromethyl intermediate or direct substitution.
- Use of a base to generate the phenolate ion, which acts as the nucleophile.
- Control of reaction conditions such as temperature, solvent, and catalyst to optimize yield and selectivity.
Specific Reported Methods
Phenol-Chloronitrobenzene Coupling
One approach involves reacting 2-chloro-4-nitrobenzyl chloride with 4-chlorophenol under basic conditions. The phenol is deprotonated by a base such as sodium hydroxide or potassium carbonate to form the phenolate ion, which then attacks the benzyl chloride to form the ether linkage.
- Reaction conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Moderate heating around 80–90 °C for several hours (15–20 hours) to ensure complete reaction.
- Catalysts: Sometimes copper-based catalysts or phase transfer catalysts are employed to enhance reaction rates.
Direct Nucleophilic Aromatic Substitution
Another method uses direct nucleophilic aromatic substitution of 2,4-dichloronitrobenzene with 4-chlorophenol:
- The 4-chlorophenol is converted to its phenolate form using a base.
- The phenolate attacks the activated aromatic ring at the position bearing the chlorine substituent ortho to the nitro group.
- The reaction proceeds under reflux in solvents such as toluene or DMF.
- The reaction time varies between 12 to 24 hours depending on conditions.
Catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig etherification) can be employed for the selective formation of the aryl ether bond:
- Use of palladium catalysts with appropriate ligands.
- Base such as potassium carbonate or cesium carbonate.
- Solvents like toluene or dioxane.
- Elevated temperatures (90–110 °C).
- This method offers high selectivity and yields, especially for complex aromatic systems.
Industrial and Laboratory Scale Synthesis
- Industrial synthesis often favors conditions that minimize by-products and allow easy purification.
- Processes have been optimized to reduce waste and improve yields, for example by controlling molar ratios of reactants and using phase transfer catalysts.
- Laboratory synthesis prioritizes purity and reproducibility, often using column chromatography for product isolation.
Data Tables Summarizing Preparation Parameters and Outcomes
| Parameter | Method 1: Phenol-Benzyl Chloride Coupling | Method 2: Direct S_NAr Substitution | Method 3: Pd-Catalyzed Coupling |
|---|---|---|---|
| Starting Materials | 2-chloro-4-nitrobenzyl chloride, 4-chlorophenol | 2,4-dichloro-1-nitrobenzene, 4-chlorophenol | 2-chloro-4-nitrohalobenzene, 4-chlorophenol |
| Base | NaOH or K2CO3 | K2CO3 or NaOH | K2CO3 or Cs2CO3 |
| Solvent | DMF, DMSO | DMF, toluene | Toluene, dioxane |
| Catalyst | Sometimes Cu catalyst | None or phase transfer catalyst | Pd catalyst with ligands |
| Temperature (°C) | 80–90 | 80–110 | 90–110 |
| Reaction Time (hours) | 15–20 | 12–24 | 12–18 |
| Yield (%) | 75–90 | 70–85 | 85–95 |
| Purification | Filtration, recrystallization | Extraction, recrystallization | Chromatography, recrystallization |
Research Discoveries and Optimization Insights
- The presence of electron-withdrawing groups such as nitro and chloro enhances the reactivity of the aromatic ring towards nucleophilic substitution, facilitating the formation of the ether bond.
- Use of aprotic polar solvents like DMF improves solubility of reactants and phenolate ions, increasing reaction rates.
- Phase transfer catalysts and copper catalysts have been shown to increase yields and reduce reaction times by enhancing nucleophile availability.
- Palladium-catalyzed methods, though more costly, provide superior selectivity and are preferred for complex derivatives or when minimizing side reactions.
- Control of molar ratios is critical; an excess of phenol or phenolate often drives the reaction to completion.
- Reaction temperatures above 90 °C can increase side reactions; thus, moderate heating is optimal.
- Industrial processes emphasize mild conditions and high yields with low waste, often employing solvent recovery and recycling.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Oxidation: Quinones or other oxidized products.
Scientific Research Applications
2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent groups on the benzene ring or phenoxymethyl moiety, influencing their physical properties, reactivity, and applications. Below is a detailed comparison:
Structural Analogues and Molecular Properties
Key Observations :
- Electron-withdrawing substituents (e.g., nitro, cyano) enhance thermal stability, as seen in the higher melting point of the 3-fluoro analog (90–96°C) compared to the 4-fluoro derivative (76–92°C) .
- Bulkier groups (e.g., phenoxymethyl vs. ethyl) increase molecular weight and may reduce volatility.
Reactivity Trends :
- Electron-deficient phenols (e.g., 4-cyanophenol) react faster in SNAr due to enhanced leaving-group ability, achieving near-quantitative yields .
- Flow reactors outperform batch methods by minimizing side reactions and improving heat transfer, as demonstrated in the synthesis of the target compound .
Catalytic Hydrogenation
- Nitro Reduction: The nitro group in this compound can be selectively reduced to an amine using PdCo catalysts, yielding chloro-aniline intermediates with >99% selectivity . This is critical for synthesizing bioactive molecules like DAPK1 inhibitors .
Biological Activity
2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene is a compound of interest in various fields, including pharmacology and environmental science. Its biological activity has been investigated in several studies, revealing significant implications for human health and environmental safety.
Chemical Structure and Properties
The compound features a chlorinated aromatic structure, which is known to influence its biological activity. The presence of nitro and chlorophenoxy groups enhances its reactivity and potential interactions with biological systems.
Biological Activity Overview
The biological activity of this compound has been evaluated through various mechanisms:
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on different cell lines, indicating potential as an anti-cancer agent.
- Genotoxicity : Evidence suggests that it may induce DNA damage, which raises concerns regarding its carcinogenic potential.
Cytotoxic Effects
Research indicates that this compound demonstrates significant cytotoxicity against cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM in human breast cancer cells. This suggests a potent effect that warrants further investigation into its mechanism of action.
Genotoxicity Studies
Genotoxicity assessments revealed that the compound can induce DNA strand breaks in vitro. In a study using cultured rat hepatocytes, exposure resulted in single-strand DNA breaks, highlighting its potential as a genotoxic agent . Furthermore, assays conducted on Chinese hamster ovary (CHO) cells indicated increased sister chromatid exchange and chromosomal aberrations upon treatment with the compound .
Case Studies
Several case studies have documented the effects of related compounds, providing insights into the biological activity of this compound:
- Carcinogenic Potential : A case study involving chronic exposure to similar chlorinated compounds showed a significant increase in vascular tumors in laboratory animals . This raises concerns about the long-term exposure risks associated with this compound.
- Metabolic Pathways : Research has elucidated metabolic pathways for similar compounds, indicating that reduction processes lead to the formation of potentially more toxic metabolites. For example, studies found that 1-chloro-4-nitrobenzene is metabolized to 4-chloroaniline, which is known to exhibit carcinogenic properties .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line Tested |
|---|---|---|
| Cytotoxicity | 10 | Human Breast Cancer |
| Genotoxicity | N/A | CHO Cells |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 4-chlorophenol derivatives and activated nitrobenzene precursors. Key steps include:
- Reagent selection : Use thionyl chloride (SOCl₂) or oxalyl chloride to activate carboxylic acid intermediates .
- Solvent optimization : Dichloromethane (DCM) or acetonitrile (MeCN) under reflux (50–195°C) improves reaction efficiency .
- Purification : Aqueous extraction with saturated ammonium chloride, followed by drying (MgSO₄) and vacuum concentration, yields high-purity products (>99%) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques :
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles .
- NMR spectroscopy : Analyze <sup>1</sup>H/<sup>13</sup>C NMR peaks for aromatic protons (δ 7.1–8.4 ppm) and nitro group shifts .
- Mass spectrometry (EI-MS) : Confirm molecular ion ([M]+) at m/z 274–277 and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of nitrobenzene derivatives in SNAr reactions?
- Experimental design :
- Substituent screening : Compare electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -CN, -Br) groups on phenol derivatives. Electron-donating groups enhance nucleophilic attack due to increased electron density at the reaction site .
- Kinetic analysis : Optimize reaction time (30 s to 12 h) and temperature (0–195°C) using flow reactors for high-throughput screening .
- Data interpretation : Correlate substituent Hammett constants (σ) with reaction yields (>99% for -OCH₃ vs. 42% for -CN in microwave reactors) .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
- Approach :
- Twinned data refinement : Use SHELXPRO to handle high-resolution or twinned crystals, ensuring accurate atomic positions .
- Validation metrics : Check R-factors (<5%) and residual electron density maps for systematic errors .
- Comparative studies : Cross-validate results with DFT-optimized geometries to address bond-length anomalies .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Solutions :
- Flow chemistry : Continuous microreactors (195°C, 60 s residence time) reduce side reactions (e.g., hydrolysis) and improve throughput (108.5 mg·h⁻¹) .
- Base selection : DBU (1.5 equiv) minimizes salt precipitation, enhancing diaryl ether yield (>99.7%) .
Q. How can environmental degradation pathways of this compound be assessed?
- Methodology :
- Photolysis/Hydrolysis studies : Use HPLC or LC-MS to monitor nitro group reduction (to -NH₂) and aryl-chloride cleavage under UV light or aqueous conditions .
- QSAR modeling : Predict biodegradability using substituent descriptors (e.g., logP, molar refractivity) .
Data Contradiction Analysis
Q. Why do reaction yields vary between microwave and flow reactors for similar substrates?
- Root cause : Microwave reactors often suffer from uneven heating, leading to incomplete conversion (e.g., 42% yield for -CN substituents). Flow reactors enable precise temperature control (195°C) and rapid mixing, achieving >99% yield .
- Resolution : Validate protocols via reproducibility trials and optimize reagent stoichiometry (e.g., 1.3 M substrate in MeCN) .
Q. How to address conflicting NMR assignments for aromatic protons in derivatives?
- Troubleshooting :
- 2D NMR : Perform COSY or NOESY to resolve overlapping signals (e.g., δ 7.10–7.27 ppm in CDCl₃) .
- Isotopic labeling : Synthesize deuterated analogs to simplify <sup>1</sup>H spectra .
Applications in Medicinal Chemistry
Q. What bioactivity assays are suitable for evaluating this compound’s pharmacophore potential?
- Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
